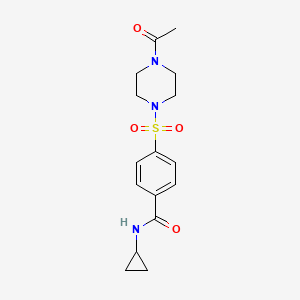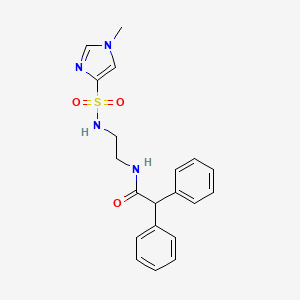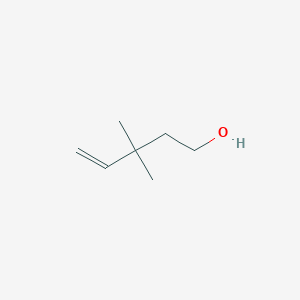
3,3-Dimethylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpent-4-en-1-ol is a chemical compound with the CAS Number: 53589-56-3 . It has a molecular weight of 114.19 and its IUPAC name is 3,3-dimethyl-4-penten-1-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H14O/c1-4-7(2,3)5-6-8/h4,8H,1,5-6H2,2-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Homogeneous Catalytic Hydroformylation
A study explored the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene, using Rh4(CO)12 as a catalyst. This process involved preconditioning in situ spectroscopic data to subtract absorbance due to background elements, followed by applying Band-Target Entropy Minimization (BTEM) for system identification in catalytic studies (Li, Widjaja, & Garland, 2003).
Isomerization and Association Studies
Research on the isomers of dimethylaluminium 4,4-dimethylpent-2-en-2-olate revealed insights into their isomerization and association properties. This study also examined the interaction of these enolates with various compounds, advancing our understanding of their chemical behavior (Jeffery, Meisters, & Mole, 1974).
Codimerization in Alkaline Catalysts
An investigation into the codimerization of ethylene with n-pentenes and propylene with n-butenes using a Na/K2CO3 catalyst highlighted the primary products formed in these reactions. This research contributes to our knowledge of olefin interactions and product formation in catalyzed reactions (Ansheles et al., 1976).
Ene Reactions with Singlet Oxygen
Studies on the ene reaction of singlet oxygen with various allylic alcohols, including derivatives of 3,3-Dimethylpent-4-en-1-ol, provided valuable insights into the effects of solvents on these reactions. This research is crucial for understanding the chemical dynamics involved in ene reactions (Stratakis, Orfanopoulos, & Foote, 1996).
NMR Assignment in Organocatalysis
A study conducted on organocatalysts, including derivatives of this compound, used NMR experiments for assignments of 1H and 13C NMR signals. This research aids in understanding the catalyzing mechanisms of such compounds (Yan-fang, 2008).
Carbene Complex Synthesis and Catalysis
Research involving the synthesis of a water-soluble carbene complex and its application in the synthesis of 2,3-dimethylfuran provided insights into the roles of such complexes in catalysis and the potential for phase separation in these processes (Özdemir et al., 2001).
Electric Field Effects in Catalysis
A study on the effect of interfacial electric fields on a carbene reaction catalyzed by Rh porphyrins, involving 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, showed how electric fields can influence product ratios in catalytic reactions (Gorin et al., 2013).
Safety and Hazards
The safety information for 3,3-Dimethylpent-4-en-1-ol includes several hazard statements: H226, H315, H319, H335 . These codes indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
This compound is a type of organic molecule, specifically an alcohol, and it may interact with various biological targets depending on its specific chemical structure
Mode of Action
As an alcohol, it could potentially interact with its targets through hydrogen bonding or other types of intermolecular interactions . The specific changes resulting from these interactions would depend on the nature of the targets and the context in which the compound is acting.
Biochemical Pathways
The biochemical pathways affected by 3,3-Dimethylpent-4-en-1-ol are currently unknown. Given its structure, it could potentially be involved in lipid metabolism or other pathways involving similar organic compounds . The downstream effects of these pathway interactions would depend on the specific context and the other molecules involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, organic molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on factors such as its chemical structure, the presence of functional groups, and its interactions with various enzymes and transport proteins . These factors would also influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, if it interacts with enzymes involved in metabolism, it could affect the rates of various metabolic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect its stability and its interactions with its targets . Additionally, the specific biological environment in which it is acting (e.g., the type of cell or tissue) could also influence its action and efficacy.
Propriétés
IUPAC Name |
3,3-dimethylpent-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h4,8H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNFUBRNHEACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53589-56-3 |
Source


|
| Record name | 3,3-dimethylpent-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)
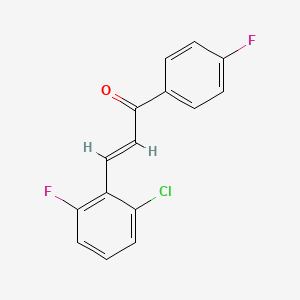
![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)
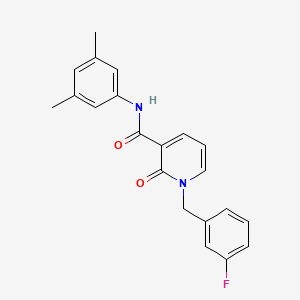
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2748071.png)
![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)
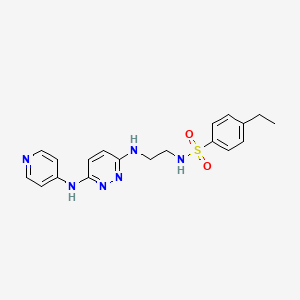
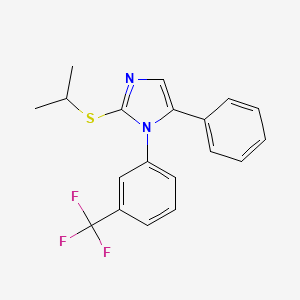
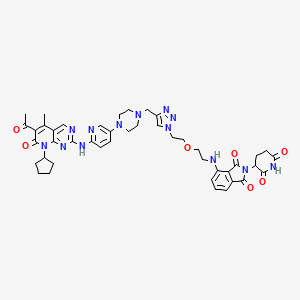

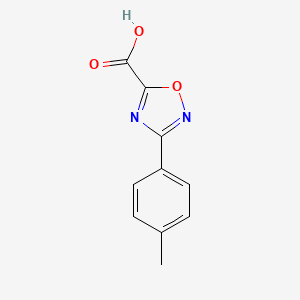
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
